molecular formula C15H15ClN6S B12624932 C15H15ClN6S

C15H15ClN6S

Cat. No.: B12624932
M. Wt: 346.8 g/mol
InChI Key: IYLHSYIPDHJOJZ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H15ClN6S is a complex organic molecule that contains chlorine, nitrogen, and sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of C15H15ClN6S typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle, followed by the introduction of a sulfur atom. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

C15H15ClN6S: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

The compound with the molecular formula C15H15ClN6S, known as a thiazole-based compound, has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by comprehensive data tables and case studies.

Anticancer Activity

Research has shown that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in tumor cells through mechanisms involving DNA damage and cell cycle arrest.

Case Study: Anticancer Efficacy

  • Study : A recent study investigated the effects of thiazole derivatives on human breast cancer cells.
  • Findings : The compounds showed a dose-dependent inhibition of cell proliferation and induced apoptosis via caspase activation.
  • : The structural features of this compound are critical for its anticancer activity, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

Thiazole compounds have been extensively studied for their antimicrobial properties. This compound has shown promise against various bacterial strains, including resistant strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Neurological Applications

Recent research indicates that thiazole derivatives may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Study: Neuroprotective Effects

  • Study : An investigation into the neuroprotective effects of thiazole derivatives on neuronal cells exposed to oxidative stress.
  • Findings : The compound significantly reduced cell death and oxidative damage markers.
  • : this compound may serve as a lead compound for developing treatments for neurodegenerative diseases.

Proposed Mechanism

  • Cellular Uptake : The compound enters cells via passive diffusion or active transport.
  • DNA Interaction : It forms adducts with DNA, leading to strand breaks and apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation.

Mechanism of Action

The mechanism of action of C15H15ClN6S involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C15H15ClN6S: can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with similar functional groups or molecular frameworks, such as other chlorinated aromatic compounds or nitrogen-containing heterocycles. The uniqueness of This compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile and valuable compound for scientific research and industrial applications.

Biological Activity

The compound C15H15ClN6S, also known by its systematic name 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : this compound
  • Molecular Weight : 320.83 g/mol
  • Structural Features : The compound features a pyrazolo[3,4-d]pyrimidine core with a piperazine moiety and a chlorophenyl substituent, which are crucial for its biological interactions.

This compound primarily functions as an enzyme inhibitor , particularly targeting cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of these kinases, disrupting the cell cycle in cancer cells. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines .

Anticancer Properties

The compound has demonstrated significant anticancer activity across multiple studies:

  • Cell Lines Tested :
    • Lung Adenocarcinoma (A549)
    • Cervical Carcinoma (HeLa)
    • Pancreatic Adenocarcinoma (CFPAC-1)
    • Colorectal Adenocarcinoma (SW620)

The IC50 values for these cell lines indicate effective growth inhibition:

  • CFPAC-1 : IC50 = 0.79 μM, associated with apoptosis induction .
  • Other cell lines showed varying degrees of sensitivity, suggesting a broad spectrum of anticancer activity.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor:

  • It effectively inhibits various kinases, demonstrating potential applications in cancer therapeutics.
  • The compound's selectivity for different kinase subtypes enhances its therapeutic index and reduces off-target effects.

Study on Antiproliferative Effects

In a comprehensive study evaluating the antiproliferative effects of several derivatives of this compound:

  • A series of modified compounds were synthesized and tested against various cancer cell lines.
  • The results highlighted that modifications to the piperazine and pyrazolo ring systems significantly influenced biological activity.
CompoundCell LineIC50 (µM)Mechanism
This compoundCFPAC-10.79Induces apoptosis
Modified Derivative AHeLa5.2Cell cycle arrest
Modified Derivative BA5493.4Inhibits proliferation

Impact on Kinase Activity

Another notable study assessed the impact of this compound on specific kinase activities:

  • The compound was shown to selectively inhibit CDK2 and CDK4 with IC50 values in the low micromolar range.
  • This selectivity is critical for developing targeted therapies with minimized side effects in non-cancerous cells .

Properties

Molecular Formula

C15H15ClN6S

Molecular Weight

346.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H15ClN6S/c1-9(2)8-23-15-21-20-14(22(15)17)13-7-12(18-19-13)10-3-5-11(16)6-4-10/h3-7H,1,8,17H2,2H3,(H,18,19)

InChI Key

IYLHSYIPDHJOJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NN=C(N1N)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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